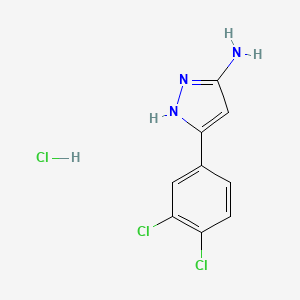

5-Amino-3-(3,4-dichlorophenyl)pyrazole Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3.ClH/c10-6-2-1-5(3-7(6)11)8-4-9(12)14-13-8;/h1-4H,(H3,12,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJQDSKWFKDJSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=NN2)N)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025447-55-5 |

Source

|

| Record name | 1H-Pyrazol-3-amine, 5-(3,4-dichlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1025447-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Amino-3-(3,4-dichlorophenyl)pyrazole Hydrochloride

This technical guide provides a comprehensive overview of a primary synthesis pathway for 5-Amino-3-(3,4-dichlorophenyl)pyrazole Hydrochloride, a valuable building block in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow.

Core Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a β-ketonitrile intermediate, 3-(3,4-dichlorophenyl)-3-oxopropanenitrile. This intermediate is then cyclized with hydrazine to form the pyrazole ring, followed by conversion to its hydrochloride salt for improved stability and handling. This approach is a common and effective method for the preparation of 5-aminopyrazoles.[1][2]

Caption: Overall synthesis pathway for this compound.

Step 1: Synthesis of 3-(3,4-Dichlorophenyl)-3-oxopropanenitrile

The initial step involves the base-catalyzed condensation of 3,4-dichlorobenzonitrile with acetonitrile to yield the key intermediate, 3-(3,4-dichlorophenyl)-3-oxopropanenitrile.[3] This reaction is a crucial C-C bond-forming step that sets the stage for the subsequent cyclization.

Experimental Protocol

-

To a stirred suspension of sodium amide in anhydrous diethyl ether, add a solution of 3,4-dichlorobenzonitrile and an excess of acetonitrile dropwise at a temperature maintained between 25-30°C.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction mixture by pouring it onto a mixture of crushed ice and a mineral acid (e.g., dilute sulfuric acid).

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-(3,4-dichlorophenyl)-3-oxopropanenitrile.

Quantitative Data

| Parameter | Value |

| Reactants | |

| 3,4-Dichlorobenzonitrile | 1.0 eq |

| Acetonitrile | 3.0 - 5.0 eq |

| Sodium Amide | 1.2 - 1.5 eq |

| Reaction Conditions | |

| Solvent | Anhydrous Diethyl Ether |

| Temperature | 25 - 30°C |

| Reaction Time | 4 - 6 hours |

| Yield | |

| Typical Yield | 75 - 85% |

Step 2: Cyclization to 5-Amino-3-(3,4-dichlorophenyl)pyrazole and Salt Formation

The second step is the cyclization of the β-ketonitrile intermediate with hydrazine hydrate to form the 5-aminopyrazole ring.[1][2] The resulting free base is then treated with hydrochloric acid to produce the final hydrochloride salt.

Experimental Protocol

-

Dissolve 3-(3,4-dichlorophenyl)-3-oxopropanenitrile in a suitable solvent, such as ethanol or isopropanol.

-

To this solution, add hydrazine hydrate dropwise at room temperature. An exothermic reaction may be observed.

-

After the addition, heat the reaction mixture to reflux and maintain for a period to ensure complete cyclization. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to induce crystallization of the 5-Amino-3-(3,4-dichlorophenyl)pyrazole free base.

-

Collect the solid product by filtration and wash with cold ethanol.

-

To form the hydrochloride salt, suspend the dried free base in a suitable solvent (e.g., isopropanol) and add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring.

-

Stir the resulting suspension at room temperature to ensure complete salt formation.

-

Collect the this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

Technical Guide: Physicochemical Properties of 5-Amino-3-(3,4-dichlorophenyl)pyrazole HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-(3,4-dichlorophenyl)pyrazole hydrochloride is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The aminopyrazole scaffold, in particular, serves as a versatile framework for the development of targeted therapeutics, including kinase inhibitors.[3] This technical guide provides a summary of the available physicochemical properties of 5-Amino-3-(3,4-dichlorophenyl)pyrazole HCl and detailed experimental protocols for their determination.

Physicochemical Properties

| Property | Value | Compound | Source |

| Molecular Formula | C₉H₇Cl₂N₃ | 3-(2,4-dichlorophenyl)-1H-pyrazol-5-amine | Sigma-Aldrich |

| Molecular Weight | 228.08 g/mol | 3-(2,4-dichlorophenyl)-1H-pyrazol-5-amine | Sigma-Aldrich |

| Melting Point | 172-176 °C | 5-Amino-3-(4-chlorophenyl)pyrazole | Sigma-Aldrich |

| Solubility | Data not available | - | - |

| pKa | Data not available | - | - |

| LogP | Data not available | - | - |

Note: The data above is for compounds with similar but not identical structures. These values should be used as estimations only.

Experimental Protocols

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.[5]

Methodology: Capillary Melting Point Method [5][6][7][8]

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of about 3 mm.[5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) along with a calibrated thermometer.

-

Heating: The sample is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[5]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts are recorded as the melting point range.[5]

Solubility Determination

Solubility is a critical parameter for drug absorption and formulation development. The equilibrium solubility of an active pharmaceutical ingredient (API) is typically determined in various aqueous media.

Methodology: Shake-Flask Method [9][10]

-

Buffer Preparation: Aqueous buffers of different pH values (e.g., pH 1.2, 4.5, and 6.8) are prepared to mimic physiological conditions.[11][12]

-

Sample Addition: An excess amount of the compound is added to a known volume of each buffer in a sealed flask.

-

Equilibration: The flasks are agitated (e.g., in a shaker bath) at a constant temperature (typically 37 ± 1 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[9][11]

-

Sample Separation: The saturated solution is filtered or centrifuged to remove any undissolved solid.

-

Concentration Analysis: The concentration of the dissolved compound in the filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[9][10] The experiment should be performed in triplicate.[11]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a crucial parameter that influences the solubility, absorption, and distribution of a drug.[13]

Methodology: Potentiometric Titration [14][15]

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, often a co-solvent system for sparingly soluble substances.[13][14]

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of acid (for a basic compound) or base (for an acidic compound) is added in small, precise increments.[14][15]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.[14][15]

LogP Determination

The partition coefficient (P), or its logarithm (logP), is a measure of a compound's lipophilicity. It describes the distribution of the compound between two immiscible phases, typically octan-1-ol and water.[16] Lipophilicity is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[16]

Methodology: Shake-Flask Method [16]

-

Phase Preparation: Octan-1-ol and water are mutually saturated by shaking them together and allowing the layers to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The two phases are allowed to separate completely.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).[17]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[16]

Potential Biological Activity and Signaling Pathways

Aminopyrazole derivatives are known to interact with various biological targets. A common mechanism of action for this class of compounds is the inhibition of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is often implicated in diseases such as cancer and inflammation.[3]

Below is a generalized representation of a signaling pathway that could be modulated by an aminopyrazole-based kinase inhibitor.

Caption: Generalized kinase signaling pathway potentially inhibited by an aminopyrazole compound.

The following diagram illustrates a typical workflow for determining the physicochemical properties as described in this guide.

Caption: Experimental workflow for physicochemical characterization.

References

- 1. Buy 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid | 1225904-12-0 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. studylib.net [studylib.net]

- 7. byjus.com [byjus.com]

- 8. pennwest.edu [pennwest.edu]

- 9. Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 11. who.int [who.int]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. acdlabs.com [acdlabs.com]

- 17. agilent.com [agilent.com]

5-Amino-3-(3,4-dichlorophenyl)pyrazole Hydrochloride CAS number 1025447-55-5

CAS Number: 1025447-55-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Amino-3-(3,4-dichlorophenyl)pyrazole Hydrochloride, a heterocyclic amine with potential applications in pharmaceutical and agrochemical research. Due to the limited availability of specific public data for this particular hydrochloride salt, this guide focuses on the synthesis, known biological activities, and potential mechanisms of action of the parent compound and closely related 5-aminopyrazole analogs. The information is intended to serve as a foundational resource for researchers interested in exploring the therapeutic or biological potential of this compound. All quantitative data, where available for analogous compounds, is summarized in structured tables. Detailed experimental methodologies for the synthesis of similar compounds are also provided to guide research efforts.

Chemical and Physical Properties

While specific, experimentally determined properties for this compound are not widely published, the following information can be inferred or has been reported by chemical suppliers.

| Property | Value | Source |

| CAS Number | 1025447-55-5 | Chemical Supplier Catalogs |

| Molecular Formula | C₉H₈Cl₃N₃ | Sigma-Aldrich[1] |

| Molecular Weight | 264.54 g/mol | Sigma-Aldrich[1] |

| IUPAC Name | 3-(3,4-dichlorophenyl)-1H-pyrazol-5-amine hydrochloride | Sigma-Aldrich[1] |

| Canonical SMILES | C1=CC(=C(C=C1C2=CC(=NN2)N)Cl)Cl.Cl | Inferred |

| Physical Appearance | White to off-white or yellow solid | Inferred from related compounds |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO and methanol. Solubility in aqueous solutions may be limited. | General chemical knowledge |

| Storage | Store at 2-8°C, protected from light and moisture. | General recommendation for similar compounds |

Synthesis

General Synthesis of 5-Amino-3-arylpyrazoles

The most common method for synthesizing the 5-aminopyrazole core involves the reaction of an appropriately substituted aryl β-ketonitrile with hydrazine hydrate. The subsequent formation of the hydrochloride salt can be achieved by treating the free base with hydrochloric acid in a suitable solvent.

Workflow for the Synthesis of 5-Amino-3-arylpyrazoles:

Caption: General workflow for the synthesis of 5-amino-3-arylpyrazole hydrochlorides.

Experimental Protocol for a Structurally Related Compound: 5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile[3]

This protocol describes the synthesis of a similar 5-aminopyrazole derivative and can be adapted for the synthesis of the title compound by using the appropriate starting materials.

Materials:

-

Arylhydrazine hydrochloride (e.g., 4-chlorophenylhydrazine hydrochloride) (0.01 mol)

-

(1-Ethoxyethylidene)malononitrile (0.01 mol)

-

Sodium acetate (0.02 mol)

-

Ethanol (40 mL)

-

Cold water

-

Silica gel plates for TLC

-

Hexane/Ethyl acetate (1:1) as eluent

Procedure:

-

To a round-bottom flask, add the arylhydrazine hydrochloride (0.01 mol), (1-ethoxyethylidene)malononitrile (0.01 mol), sodium acetate (0.02 mol), and ethanol (40 mL).

-

Reflux the reaction mixture for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a silica gel plate with a fluorescent indicator and a hexane/ethyl acetate (1:1) solvent system.

-

After the reaction is complete, pour the mixture into cold water.

-

Collect the resulting precipitate by filtration.

-

Recrystallize the crude product from an ethanol/water mixture to obtain the purified 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitrile.

To obtain the hydrochloride salt of 5-Amino-3-(3,4-dichlorophenyl)pyrazole, one would start with 3,4-dichlorophenylhydrazine and an appropriate β-ketonitrile. After formation of the free base, it would be dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate would be the desired hydrochloride salt.

Biological Activity and Potential Applications

While specific biological data for this compound is scarce in the public domain, the broader class of 5-aminopyrazoles has been extensively investigated and shown to exhibit a wide range of biological activities. These compounds are considered privileged scaffolds in medicinal chemistry.

Known Activities of Related 5-Aminopyrazoles

Research on structurally similar compounds suggests that this compound could be investigated for the following activities:

-

Anticancer: Many pyrazole derivatives have demonstrated potent anticancer activity by targeting various protein kinases.

-

Anti-inflammatory: The pyrazole scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial: Various substituted pyrazoles have shown activity against a range of bacteria and fungi.

-

Agrochemical: Certain pyrazole derivatives are used as herbicides and insecticides.[2]

Table of Biological Activities for Representative 5-Aminopyrazole Analogs:

| Compound/Analog | Biological Activity | Target/Assay | Quantitative Data (IC₅₀/MIC) | Reference |

| 5-amino-1H-pyrazole-4-carboxamide derivatives | Pan-FGFR covalent inhibitors | FGFR1, FGFR2, FGFR3, NCI-H520, SNU-16, KATO III cells | IC₅₀ = 41-99 nM (biochemical), 19-73 nM (cellular) | [3] |

| 5-amino-3-((phenylamino)-N-(phenylamino)-1H-pyrazole-4-carboxamides | Anti-tubercular | Mycobacterium tuberculosis | MIC = 2.23 - 4.61 mM | |

| Fipronil (a phenylpyrazole) | Insecticide | GABA-gated chloride channel antagonist | - | [4] |

Potential Mechanism of Action

The mechanism of action of 5-aminopyrazole derivatives is highly dependent on the specific substitutions on the pyrazole ring and the biological target.

Potential Signaling Pathway Involvement:

Based on the activities of related compounds, this compound could potentially modulate various signaling pathways, including:

-

Kinase Signaling Pathways: As many pyrazole derivatives are kinase inhibitors, this compound could potentially inhibit protein kinases involved in cell proliferation and survival, such as MAPKs, CDKs, or receptor tyrosine kinases like FGFR.

-

Inflammatory Pathways: It might interfere with the production of inflammatory mediators like prostaglandins and leukotrienes, possibly through the inhibition of enzymes like cyclooxygenase (COX).

-

Ion Channel Modulation: In the context of agrochemical applications, related compounds are known to modulate ion channels in insects.

Hypothetical Kinase Inhibition Workflow:

Caption: A potential mechanism of action involving the inhibition of a protein kinase.

Experimental Protocols for Biological Evaluation

Detailed experimental protocols for the biological evaluation of this compound are not available. However, standard assays can be employed to investigate its potential activities based on the profile of related compounds.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the inhibitory activity of the compound against a specific protein kinase.

Materials:

-

Recombinant human kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (e.g., MTT or WST-1 Assay)

Objective: To assess the cytotoxic or anti-proliferative effects of the compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., DU-145 prostate cancer cells)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound dissolved in DMSO

-

MTT or WST-1 reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's protocol.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[5]

Conclusion

This compound belongs to a class of compounds with significant potential in drug discovery and development. While specific data for this particular molecule is limited, the available information on related 5-aminopyrazoles suggests that it is a promising candidate for investigation as an anticancer, anti-inflammatory, or antimicrobial agent. The synthetic routes are generally well-established, and a variety of standard biological assays can be employed to elucidate its specific activity and mechanism of action. Further research is warranted to fully characterize the pharmacological profile of this compound. This guide provides a starting point for researchers to design and execute studies aimed at unlocking the potential of this compound.

References

- 1. This compound | 1025447-55-5 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile [webbook.nist.gov]

- 5. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Battle: A Technical Guide to the Mechanism of Action of Dichlorophenylpyrazole Insecticides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorophenylpyrazole compounds represent a critical class of insecticides, with fipronil being the most prominent member. Their widespread use in agriculture and veterinary medicine underscores the importance of a deep understanding of their mechanism of action. This technical guide provides an in-depth exploration of the molecular interactions and physiological consequences that define the potent insecticidal activity of these compounds. We will delve into the specific molecular targets, the quantitative aspects of their interactions, the experimental protocols used to elucidate these mechanisms, and the structure-activity relationships that govern their efficacy and selectivity.

Core Mechanism of Action: Targeting the Central Nervous System

The primary mode of action of dichlorophenylpyrazole insecticides is the disruption of the central nervous system (CNS) in insects.[1][2] These compounds act as noncompetitive antagonists of ligand-gated ion channels, specifically the γ-aminobutyric acid (GABA)-gated chloride channels (GABA-A receptors) and, in insects, the glutamate-gated chloride channels (GluCls).[1][2][3]

Under normal physiological conditions, the binding of the inhibitory neurotransmitter GABA to its receptor opens the chloride ion channel, leading to an influx of chloride ions.[4][5] This hyperpolarizes the neuron, making it less likely to fire an action potential, thus maintaining a state of inhibition.[4] Dichlorophenylpyrazole compounds bind to a site within the chloride channel pore of the GABA-A receptor, distinct from the GABA binding site.[6][7] This binding event blocks the channel, preventing the influx of chloride ions.[8][9] The consequence of this blockage is a persistent state of neuronal excitation, leading to hyperexcitation of the insect's CNS, which manifests as paralysis and ultimately, death.[1][8]

A key to the success of these insecticides is their selective toxicity towards insects over mammals. This selectivity is primarily attributed to two factors:

-

Higher affinity for insect GABA-A receptors: Dichlorophenylpyrazole compounds exhibit a significantly higher binding affinity for insect GABA-A receptors compared to their mammalian counterparts.[8][9][10]

-

Action on GluCl channels: These compounds are also potent blockers of GluCl channels, which are prevalent in the nervous systems of invertebrates but are absent in vertebrates.[2][3][9]

Quantitative Analysis of Receptor Interactions

The potency and selectivity of dichlorophenylpyrazole compounds can be quantified through various experimental assays. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are key parameters used to express the efficacy of these compounds.

| Compound | Target Receptor | Species/Tissue | IC50 | Ki | Reference(s) |

| Fipronil | GABA-A Receptor | Cockroach | 30 nM | - | [3][9] |

| GABA-A Receptor | Rat (Dorsal Root Ganglion) | 1.61 - 1.66 µM | - | [6] | |

| GABA-A Receptor | Rat (Brain Membranes) | 800 nM | - | [8][11] | |

| GABA-A Receptor (α6β3γ2S) | Human (recombinant) | 17 nM | - | [8][11] | |

| GABA-A Receptor (β3 homopentamer) | Human (recombinant) | 2.4 nM | 1.8 nM | [8][11] | |

| GluCl Channel (non-desensitizing) | Cockroach | 10 nM | - | [3][9] | |

| GluCl Channel (desensitizing) | Cockroach | 800 nM | - | [3][9] | |

| Fipronil Sulfone | GABA-A Receptor | Rat | Weaker antagonist than fipronil | - | [1] |

Signaling Pathway and Mechanism Visualization

The following diagrams illustrate the key signaling pathway and a general experimental workflow for assessing the mechanism of action of dichlorophenylpyrazole compounds.

Experimental Protocols

A thorough understanding of the mechanism of action of dichlorophenylpyrazole compounds relies on robust experimental methodologies. Below are outlines of key experimental protocols.

Whole-Cell Voltage-Clamp Electrophysiology

This technique directly measures the ion flow through the GABA-A receptor in response to GABA and the inhibitory effect of dichlorophenylpyrazole compounds.

Objective: To characterize the inhibitory effect of a test compound on GABA-induced chloride currents.

Methodology:

-

Cell Preparation: Utilize primary cultured neurons (e.g., rat dorsal root ganglion neurons) or cell lines (e.g., HEK293) expressing the GABA-A receptor of interest.[1][6]

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. Glass micropipettes with a resistance of 3-7 MΩ are filled with an intracellular solution (e.g., containing 140 mM CsCl, 4 mM NaCl, 4 mM MgCl2, 0.5 mM CaCl2, 5 mM EGTA, and 10 mM HEPES; pH 7.4).[1][12] The external bath solution typically contains 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM glucose, and 10 mM HEPES; pH 7.4.[1]

-

Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the micropipette and the cell membrane.

-

Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by applying gentle suction, allowing electrical access to the entire cell.

-

Data Recording: The cell is voltage-clamped at a holding potential of -60 mV. GABA is applied to the cell to elicit an inward chloride current. The test compound is then co-applied with GABA to measure the extent of current inhibition.

-

Data Analysis: The peak and steady-state currents in the presence and absence of the test compound are measured and compared to determine the IC50 value.

Radioligand Binding Assay

This assay quantifies the binding affinity of a compound to the GABA-A receptor.

Objective: To determine the Ki of a test compound for the GABA-A receptor.

Methodology:

-

Membrane Preparation: Homogenize insect heads or mammalian brain tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate the cell membrane fraction containing the receptors.[13][14]

-

Radioligand: A radiolabeled ligand that binds to the noncompetitive antagonist site, such as [3H]ethynylbicycloorthobenzoate ([3H]EBOB), is commonly used.[3]

-

Assay Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.[13]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

In Vivo Insect Bioassay

This assay assesses the insecticidal efficacy of a compound on a target pest.

Objective: To determine the lethal concentration (LC50) or lethal dose (LD50) of a test compound against a specific insect species.

Methodology:

-

Insect Rearing: Maintain a healthy colony of the target insect species under controlled environmental conditions.

-

Compound Application: The test compound can be applied in various ways, such as topical application to the insect's cuticle, incorporation into the diet, or as a residual film on a surface.[2][15]

-

Exposure: Expose the insects to a range of concentrations of the test compound. A control group treated with the solvent alone is also included.

-

Mortality Assessment: Record the number of dead or moribund insects at specific time points (e.g., 24, 48, and 72 hours) post-treatment.

-

Data Analysis: Use probit analysis or a similar statistical method to calculate the LC50 or LD50 value.

Structure-Activity Relationship (SAR)

The insecticidal potency and selectivity of dichlorophenylpyrazole compounds are highly dependent on their chemical structure. SAR studies explore how modifications to the molecular scaffold influence biological activity.

-

Phenyl Ring Substituents: The dichloro substitution at the 2- and 6-positions of the phenyl ring is crucial for high insecticidal activity. The trifluoromethyl group at the 4-position also contributes significantly to potency.

-

Pyrazole Ring Modifications: The substituents on the pyrazole ring play a key role in modulating the compound's affinity for the target receptors. The trifluoromethylsulfinyl group at the 4-position of the pyrazole ring in fipronil is important for its high activity.

-

Amino Group at the 5-Position: The amino group at the 5-position of the pyrazole is a common feature in many active dichlorophenylpyrazole insecticides and is involved in key interactions within the binding site.

Conclusion

Dichlorophenylpyrazole compounds are potent and selective insecticides that act by blocking GABA-gated and glutamate-gated chloride channels in the insect central nervous system. Their mechanism of action has been extensively studied using a combination of electrophysiological, biochemical, and in vivo techniques. A thorough understanding of their molecular targets, the quantitative aspects of their interactions, and the structure-activity relationships that govern their efficacy is essential for the development of new and improved insecticides and for managing the emergence of resistance. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this critical area of pest control.

References

- 1. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Method for Evaluating Insecticide Efficacy against Bed Bug, Cimex lectularius, Eggs and First Instars - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radioligand Recognition of Insecticide Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. docs.axolbio.com [docs.axolbio.com]

- 5. epa.gov [epa.gov]

- 6. Fipronil modulation of gamma-aminobutyric acid(A) receptors in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]

- 9. Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Whole Cell Patch Clamp Protocol [protocols.io]

- 15. Insecticides efficacy testing PT18 – Entomology Testing Laboratory [biocidetesting.com]

The Diverse Biological Activities of 5-Aminopyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of 5-aminopyrazole derivatives, a promising scaffold in modern medicinal chemistry.

The 5-aminopyrazole core is a privileged heterocyclic scaffold that has garnered significant attention in the field of drug discovery due to its synthetic versatility and the wide range of biological activities exhibited by its derivatives. These compounds have demonstrated potent anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties, making them a focal point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of 5-aminopyrazole derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

5-Aminopyrazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent inhibitory activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs).

A notable example is the inhibition of CDK2 and CDK5.[1] Some aminopyrazole analogs have been identified as potent and selective inhibitors of these kinases, which are critical for cell cycle regulation.[1] Dysregulation of the CDK pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Furthermore, derivatives of 5-aminopyrazole have shown efficacy against various cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and HeLa cells.[2][3][4][5] The cytotoxic effects are often dose-dependent, with some compounds exhibiting IC50 values in the low micromolar range.

Quantitative Data on Anticancer Activity

| Derivative Class | Cell Line | IC50 (µM) | Reference |

| Spiro pyrazolo[3,4-b]pyridines | HepG2 | 4.2 | [2] |

| Spiro pyrazolo[3,4-b]pyridines | HeLa | 5.9 | [2] |

| Aryl azo imidazo[1,2-b]pyrazoles | MCF-7 | 6.1 - 8.0 | [2] |

| Chloroacetanilide derivative | Hep-G2 | 3.6 | [4][5] |

| Pyrazolopyrimidine derivative | Hep-G2 | 24.4 | [4][5] |

| Enamine derivative | Hep-G2 | 17.7 | [4][5] |

| Pyrazolo[1,5-a]pyrimidine derivative | Ehrlich Ascites Carcinoma | 10 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7][8]

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 5-aminopyrazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Inflammation is a complex biological response implicated in numerous diseases. 5-Aminopyrazole derivatives have demonstrated significant anti-inflammatory potential, primarily through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and p38 MAP kinase.

Certain 4-(5-amino-pyrazol-1-yl)benzenesulfonamide derivatives have been designed as multi-target anti-inflammatory agents, exhibiting potent inhibitory activity against both COX-2 and 5-lipoxygenase (5-LOX).[8] These compounds show high selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

The p38 MAP kinase signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α. 5-Aminopyrazole derivatives have been identified as potent and selective inhibitors of p38α MAP kinase, effectively reducing the production of these inflammatory mediators.[9]

Quantitative Data on Anti-inflammatory Activity

| Derivative Class | Target | IC50 | Reference |

| 4-(5-Amino-pyrazol-1-yl)benzenesulfonamides | COX-2 | 49 nM | [8] |

| 4-(5-Amino-pyrazol-1-yl)benzenesulfonamides | 5-LOX | 1.9 µM | [8] |

| 5-Amino-pyrazoles | p38α MAP kinase | Potent inhibition | [9] |

Signaling Pathway: p38 MAP Kinase

The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation.

Antimicrobial and Antiviral Activities

The versatility of the 5-aminopyrazole scaffold extends to its effectiveness against microbial and viral pathogens. Various derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antiviral activities.

Fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines derived from 5-aminopyrazoles, have shown promising antimicrobial activity against a range of bacteria and fungi, including Bacillus subtilis, Escherichia coli, Aspergillus niger, and Candida albicans.[2] Some derivatives have also exhibited activity against multidrug-resistant (MDR) strains of Staphylococcus and Mycobacterium tuberculosis.[10]

In the antiviral arena, certain 5-aminopyrazole derivatives have been investigated for their activity against viruses such as the avian influenza virus.[11]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A series of dilutions of the antimicrobial agent are prepared and inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration at which no visible growth is observed.[3][4][12]

Procedure:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: Two-fold serial dilutions of the 5-aminopyrazole derivative are made in a liquid growth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for microbial growth.

-

MIC Determination: The wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound that prevents visible growth.

Antioxidant Activity: Scavenging Harmful Free Radicals

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in various diseases. 5-Aminopyrazole derivatives have been shown to possess significant antioxidant properties.

The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Several imidazo[1,2-b]pyrazole derivatives have demonstrated high antioxidant activity, with inhibition percentages comparable to that of ascorbic acid.[2]

Quantitative Data on Antioxidant Activity

| Derivative Class | Assay | Inhibition (%) | Reference |

| Imidazo[1,2-b]pyrazole | DPPH | 75.3 | [2] |

| Imidazo[1,2-b]pyrazole | DPPH | 72.9 | [2] |

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[2]

Procedure:

-

DPPH Solution Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Sample Preparation: Solutions of the 5-aminopyrazole derivatives at various concentrations are prepared.

-

Reaction: The sample solutions are mixed with the DPPH solution.

-

Incubation: The reaction mixtures are incubated in the dark for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample solutions to that of a control (DPPH solution without the sample).

Synthesis of 5-Aminopyrazole Derivatives

The synthetic versatility of the 5-aminopyrazole scaffold is a key reason for its widespread investigation. A common and effective method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[12] This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to yield the 5-aminopyrazole ring.

Another prevalent synthetic route is the reaction of ketene N,S-acetals with hydrazine hydrate.[2] Furthermore, multicomponent reactions involving malononitrile, aldehydes, and hydrazine derivatives have also been successfully employed to generate diverse 5-aminopyrazole libraries.

Conclusion

The 5-aminopyrazole scaffold represents a highly valuable template in medicinal chemistry, giving rise to derivatives with a remarkable spectrum of biological activities. Their efficacy as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents has been well-documented, with many compounds demonstrating potent and selective activities. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships. Continued research into the synthesis and biological evaluation of novel 5-aminopyrazole derivatives holds significant promise for the development of new and effective therapeutic agents to address a wide range of diseases. This guide serves as a foundational resource for researchers and drug development professionals seeking to harness the therapeutic potential of this versatile chemical entity.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchhub.com [researchhub.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

5-Amino-3-(3,4-dichlorophenyl)pyrazole: A Privileged Scaffold for Kinase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-amino-3-aryl pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous kinase inhibitors. Its ability to engage in key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for the design of potent and selective inhibitors. This technical guide focuses on the 5-Amino-3-(3,4-dichlorophenyl)pyrazole scaffold, a specific embodiment of this privileged core that has demonstrated significant potential, particularly in the inhibition of c-Jun N-terminal kinase 3 (JNK3).

Data Presentation: Kinase Inhibitory Activity

The substitution pattern on the 3-aryl ring of the 5-aminopyrazole scaffold plays a critical role in determining both the potency and selectivity of kinase inhibition. Structure-activity relationship (SAR) studies have indicated that the 3,4-dichlorophenyl moiety is particularly favorable for JNK3 inhibition.

A key example highlighting the potential of this scaffold is the compound (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile. While not a simple 5-amino derivative, this compound incorporates the core 3-(3,4-dichlorophenyl)pyrazole structure and has demonstrated potent and selective inhibition of JNK3.

| Compound ID | Target Kinase | IC50 (nM) | Kinase Selectivity | Reference |

| 1 | JNK3 | 227 | High selectivity over a panel of 38 kinases.[1] | [1] |

Structure of Compound 1: (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile

Experimental Protocols

Detailed methodologies are crucial for the evaluation of kinase inhibitors. Below are representative protocols for the synthesis of the 5-aminopyrazole core and for conducting in vitro kinase inhibition assays.

General Synthesis of 5-Amino-3-aryl-pyrazole Derivatives

The synthesis of 5-amino-3-aryl-pyrazoles can be achieved through a multicomponent reaction. A general and environmentally benign approach involves the reaction of an aryl ketone, malononitrile, and hydrazine hydrate.

Materials:

-

3,4-dichloroacetophenone

-

Malononitrile

-

Hydrazine hydrate

-

Ethanol

-

Catalyst (e.g., piperidine)

Procedure:

-

A mixture of 3,4-dichloroacetophenone (1 mmol), malononitrile (1 mmol), and hydrazine hydrate (1.5 mmol) is prepared in ethanol (10 mL).

-

A catalytic amount of piperidine is added to the mixture.

-

The reaction mixture is refluxed for 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold ethanol and dried under vacuum.

-

The final product, 5-amino-3-(3,4-dichlorophenyl)pyrazole, can be further purified by recrystallization from a suitable solvent system.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant human JNK3 enzyme

-

Substrate (e.g., ATF2)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in the kinase assay buffer.

-

Reaction Setup: In a 384-well plate, the following are added in order:

-

1 µL of the diluted test compound or DMSO (vehicle control).

-

2 µL of recombinant JNK3 enzyme in kinase buffer.

-

2 µL of a mixture of the ATF2 substrate and ATP in kinase buffer to initiate the reaction. The final ATP concentration should be at or near the Km for JNK3.

-

-

Kinase Reaction: The plate is incubated at room temperature for 60 minutes to allow the kinase reaction to proceed.[1]

-

Reaction Termination and ATP Depletion: 5 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is then incubated at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: 10 µL of Kinase Detection Reagent is added to each well. This reagent converts the ADP generated during the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal. The plate is incubated at room temperature for 30 minutes.

-

Data Acquisition: The luminescence of each well is measured using a plate-reading luminometer.

-

Data Analysis: The percentage of kinase inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

Understanding the cellular context in which a kinase inhibitor acts is essential. The following diagrams illustrate the JNK3 signaling pathway and a typical experimental workflow for inhibitor screening.

Caption: Simplified JNK3 signaling pathway leading to apoptosis.

Caption: Experimental workflow for kinase inhibitor discovery.

References

Technical Guide: Solubility of 5-Amino-3-(3,4-dichlorophenyl)pyrazole Hydrochloride in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 5-Amino-3-(3,4-dichlorophenyl)pyrazole Hydrochloride, a key consideration for its use in various research and drug development applications. The following sections detail its solubility in Dimethyl Sulfoxide (DMSO), present experimental protocols for its dissolution, and outline the necessary considerations for preparing stable stock solutions.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 3-(3,4-dichlorophenyl)-1H-pyrazol-5-ylamine hydrochloride |

| CAS Number | 1025447-55-5 |

| Molecular Weight | 264.54 g/mol |

| Molecular Formula | C₉H₇Cl₂N₃·HCl |

Solubility Data in DMSO

This compound demonstrates good solubility in DMSO.[1] However, achieving high concentrations often necessitates the use of heat and sonication to facilitate dissolution.[1] It is critical to utilize anhydrous DMSO, as the solvent is hygroscopic and the presence of moisture can significantly diminish the compound's solubility.[1]

| Solvent | Reported Concentration Range |

| DMSO | 32 mg/mL to 80 mg/mL[1] |

A stock solution with a concentration as high as 92 mg/mL (approximately 230 mM) has been reported.[1]

Experimental Protocol for High-Concentration Stock Solution

The following protocol details the preparation of a 92 mg/mL stock solution of this compound in DMSO.[1]

Materials:

-

This compound (solid powder)

-

Anhydrous DMSO (from a newly opened bottle)

-

Sterile, conical-bottom microcentrifuge tubes or vials

-

Water bath or heat block set to 60°C

-

Sonicator

Procedure:

-

Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the target concentration of 92 mg/mL.

-

Vortex the mixture vigorously for 1-2 minutes.

-

If the solid is not fully dissolved, place the tube in a water bath or on a heat block at 60°C for 10-15 minutes.

-

Following heating, sonicate the solution for an additional 10-15 minutes, or until the solution becomes clear.

-

Once fully dissolved, the stock solution can be aliquoted for storage.

Experimental Workflow

The following diagram illustrates the workflow for preparing a high-concentration stock solution of this compound in DMSO.

Caption: Workflow for preparing a high-concentration DMSO stock solution.

General Considerations for Solubility Determination

For determining the solubility of compounds like this compound, a systematic approach is recommended. This involves attempting to dissolve the compound in a solvent at a high concentration and, if unsuccessful, proceeding with serial dilutions.[2] Mechanical procedures such as vortexing, sonication, and gentle warming can be employed to facilitate dissolution.[2][3] It is crucial to ensure that the solid and liquid phases are in equilibrium, which may require agitation for an extended period, such as 24 hours.[4] The temperature should also be controlled as it significantly impacts solubility.[4]

References

Navigating Aqueous Stability: A Technical Guide for 5-Amino-3-(3,4-dichlorophenyl)pyrazole HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction to Aqueous Stability Testing

The stability of an active pharmaceutical ingredient (API) in an aqueous solution is a critical parameter that can influence its potency, purity, and safety.[1][2] Environmental factors such as pH, temperature, light, and oxidative stress can lead to the degradation of the API, potentially forming toxic byproducts or reducing its therapeutic efficacy.[1] Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products, understanding degradation pathways, and developing validated analytical methods to ensure the quality of the drug substance and product.[1][2]

Key Factors Influencing Stability in Aqueous Solutions

The stability of 5-Amino-3-(3,4-dichlorophenyl)pyrazole HCl in an aqueous environment is likely to be influenced by several key factors:

-

pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation. The pyrazole ring and the amino group are susceptible to pH-dependent reactions.

-

Temperature: Elevated temperatures can accelerate the rate of chemical degradation, following the principles of chemical kinetics.

-

Light: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation, leading to the formation of photo-degradants.

-

Oxidizing Agents: The presence of oxygen or other oxidizing agents can lead to oxidative degradation of the molecule.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to generate its likely degradation products for the development of stability-indicating methods.[2] The following are detailed protocols for the key stress conditions.

Hydrolytic Degradation (Acidic and Basic Conditions)

Objective: To assess the stability of the compound across a range of pH values.

Methodology:

-

Prepare stock solutions of 5-Amino-3-(3,4-dichlorophenyl)pyrazole HCl at a known concentration, typically 1 mg/mL.[3]

-

For acidic conditions, dilute the stock solution with 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3]

-

For basic conditions, dilute the stock solution with 0.1 M to 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3]

-

For neutral conditions, dilute the stock solution with purified water.

-

Incubate the solutions at room temperature and an elevated temperature (e.g., 50-60°C) for a defined period (e.g., up to 7 days).[3]

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48, 168 hours).

-

Neutralize the acidic and basic samples before analysis to prevent further degradation.[3]

-

Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Oxidative Degradation

Objective: To evaluate the susceptibility of the compound to oxidation.

Methodology:

-

Prepare a stock solution of the compound (e.g., 1 mg/mL).

-

Treat the solution with a solution of hydrogen peroxide (H₂O₂), typically ranging from 0.1% to 3.0%.[3] Other oxidizing agents like metal ions or radical initiators (e.g., azobisisobutyronitrile, AIBN) can also be used.[2]

-

Maintain the solution at room temperature for a specified duration, monitoring the reaction periodically.

-

Analyze the samples at different time intervals to determine the extent of degradation.

Photolytic Degradation

Objective: To determine the compound's sensitivity to light.

Methodology:

-

Expose a solution of the compound to a light source that provides a combination of UV and visible light, as specified in ICH guideline Q1B.[3]

-

A control sample should be protected from light to differentiate between photolytic and thermal degradation.

-

The exposure duration should be sufficient to assess the potential for photodegradation.

-

Analyze the exposed and control samples by HPLC.

Thermal Degradation

Objective: To assess the impact of elevated temperatures on the compound's stability.

Methodology:

-

Store both solid and solution samples of the compound at elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

For solid samples, also consider the effect of humidity (e.g., 75% relative humidity).

-

Monitor the samples over a defined period.

-

Analyze the samples at various time points to quantify any degradation.

Analytical Methodology

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective analytical technique for stability studies due to its ability to separate the parent compound from its degradation products.[2]

Typical HPLC Method Parameters:

| Parameter | Description |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at an appropriate wavelength |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Data Presentation

The quantitative data generated from the stability studies should be summarized in a clear and structured format to facilitate comparison and analysis.

Table 1: Summary of Forced Degradation Studies for 5-Amino-3-(3,4-dichlorophenyl)pyrazole HCl

| Stress Condition | Time (hours) | % Assay of Active Substance | % Degradation | Number of Degradants |

| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 | 0 |

| 24 | ||||

| 48 | ||||

| 0.1 M NaOH (60°C) | 0 | 100.0 | 0.0 | 0 |

| 24 | ||||

| 48 | ||||

| 3% H₂O₂ (RT) | 0 | 100.0 | 0.0 | 0 |

| 24 | ||||

| 48 | ||||

| Photolytic (ICH Q1B) | 0 | 100.0 | 0.0 | 0 |

| - | ||||

| Thermal (80°C) | 0 | 100.0 | 0.0 | 0 |

| 24 | ||||

| 48 |

Table 2: Chromatographic Data of Degradation Products

| Degradant | Retention Time (min) | Relative Retention Time | % Peak Area |

| Parent Compound | 1.00 | ||

| Degradant 1 | |||

| Degradant 2 | |||

| Degradant 3 |

Visualization of Workflows and Pathways

Diagrams are useful for visualizing experimental workflows and hypothetical degradation pathways.

Caption: Workflow for a forced degradation study.

References

starting materials for 5-Amino-3-(3,4-dichlorophenyl)pyrazole synthesis

An In-depth Technical Guide to the Synthesis of 5-Amino-3-(3,4-dichlorophenyl)pyrazole: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Amino-3-(3,4-dichlorophenyl)pyrazole, a key intermediate in the development of pharmaceuticals and agrochemicals, most notably the insecticide Fipronil. This document details the primary starting materials, provides detailed experimental protocols for the synthesis of the target molecule and its key precursor, summarizes quantitative data, and illustrates the relevant biological signaling pathway.

Core Synthesis Strategy and Starting Materials

The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine or its derivatives.[1] This reaction is a variant of the classic Knorr pyrazole synthesis.[2][3]

For the specific synthesis of 5-Amino-3-(3,4-dichlorophenyl)pyrazole, the essential starting materials are:

-

3-(3,4-dichlorophenyl)-3-oxopropanenitrile: Also known as 3',4'-dichlorobenzoylacetonitrile, this β-ketonitrile provides the carbon backbone and the dichlorophenyl moiety of the target molecule.[4][5]

-

Hydrazine Hydrate (N₂H₄·H₂O): This serves as the source of the two adjacent nitrogen atoms required to form the pyrazole ring.

The overall reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile, followed by an intramolecular cyclization onto the nitrile carbon, ultimately yielding the stable aromatic 5-aminopyrazole ring system.[1]

Synthesis of Starting Material: 3-(3,4-dichlorophenyl)-3-oxopropanenitrile

The primary precursor, 3-(3,4-dichlorophenyl)-3-oxopropanenitrile, can be synthesized from 3,4-dichloroacetophenone. The following is a representative experimental protocol based on established methods for analogous compounds.

Experimental Protocol: Claisen Condensation

This procedure details the formation of the β-ketonitrile from the corresponding acetophenone and a cyanide source, a common method for such transformations.

-

Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Reaction Initiation: Sodium hydride (NaH) (1.2 equivalents) is suspended in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Addition of Reactants: A solution of 3,4-dichloroacetophenone (1.0 equivalent) and ethyl cyanoformate (1.1 equivalents) in the same anhydrous solvent is added dropwise to the stirred suspension of NaH at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting acetophenone.

-

Work-up: The reaction is carefully quenched by the slow addition of ice-cold water. The aqueous layer is separated and acidified with dilute hydrochloric acid (e.g., 2M HCl) to precipitate the crude product.

-

Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield 3-(3,4-dichlorophenyl)-3-oxopropanenitrile.

Synthesis of 5-Amino-3-(3,4-dichlorophenyl)pyrazole

The following is a detailed experimental protocol for the cyclocondensation reaction to form the target compound. This protocol is adapted from a high-yield synthesis of a structurally analogous 5-aminopyrazole.[6]

Experimental Protocol: Cyclocondensation

-

Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Charging the Flask: 3-(3,4-dichlorophenyl)-3-oxopropanenitrile (1.0 equivalent) is dissolved in absolute ethanol.

-

Addition of Hydrazine: Hydrazine hydrate (5.0 to 6.0 equivalents) is added to the solution. The excess hydrazine helps to drive the reaction to completion.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 80°C) and stirred for 15-20 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure (in vacuo).

-

Purification: The resulting crude residue is purified by column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in CH₂Cl₂) to isolate the pure 5-Amino-3-(3,4-dichlorophenyl)pyrazole.

Quantitative Data

The following table summarizes typical reaction parameters and yields for the synthesis of 5-aminopyrazoles via the condensation of β-ketonitriles and hydrazine, based on published data for analogous compounds.

| Compound | Starting Materials | Solvent | Temperature | Time | Yield | Reference |

| 5-Amino-3-(4-methoxyphenyl)pyrazole | 3-(4-methoxyphenyl)-3-oxopropionitrile, Hydrazine Hydrate | Ethanol | 80 °C | 15 h | 97% | [6] |

| 5-amino-3-cyano-4-ethylthio-1-(2,6-dichloro-4-trifluoromethylphenyl) pyrazole (multi-step synthesis) | 5-amino-3-cyano-4-thiocyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole, Haloethane, Alkali Metal Sulfide | Ethanol | Reflux | 1.5 h | 80-86% | [4] |

| 5-amino-3-(aryl)-1-phenyl-1H-pyrazole-4-carbonitriles (three-component reaction) | Azo-linked aldehydes, Malononitrile, Phenylhydrazine | None | 50 °C | 5-15 min | 90-97% | [7] |

Visualization of Synthesis and Biological Action

Synthesis Workflow

The logical flow from starting materials to the final product is a two-stage process involving the synthesis of the key β-ketonitrile intermediate followed by the final cyclocondensation.

Caption: Figure 1: General Synthesis Workflow

Biological Signaling Pathway: Mechanism of Action

5-Amino-3-(3,4-dichlorophenyl)pyrazole is a precursor to phenylpyrazole insecticides like Fipronil. These compounds act on the central nervous system of insects by targeting the γ-aminobutyric acid (GABA) receptor, specifically the GABA-gated chloride channel (GABA-A receptor).[8][9]

GABA is the primary inhibitory neurotransmitter in the insect CNS.[10] When GABA binds to its receptor on a postsynaptic neuron, it opens a chloride (Cl⁻) channel, causing an influx of chloride ions.[2][10] This hyperpolarizes the neuron, making it less likely to fire an action potential, thus inhibiting nerve transmission.

Phenylpyrazole insecticides act as non-competitive antagonists of this receptor.[9] They bind within the chloride channel itself, physically blocking the passage of ions.[1] This prevents the inhibitory signal, regardless of whether GABA is bound to the receptor. The result is uncontrolled neuronal excitation, leading to hyperexcitation, paralysis, and ultimately the death of the insect.[8] The high selectivity for insects over mammals is attributed to a greater binding affinity for insect GABA receptors.[1][11]

Caption: Figure 2: Phenylpyrazole Action on GABAergic Synapse

References

- 1. Phenylpyrazole (Fipronil) Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN102250008A - Preparation method of 5-amino-3-cyano-4-ethylthio-1-(2,6-dichloro-4-trifluoromethylphenyl) pyrazole - Google Patents [patents.google.com]

- 5. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]

- 6. 5-AMINO-3-(4-METHOXYPHENYL)PYRAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 8. Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity- Diethylene Glycol [u.osu.edu]

- 9. Fipronil – N-Phenylpyrazole Toxicity | Toxic Substances [u.osu.edu]

- 10. GABA receptor - Wikipedia [en.wikipedia.org]

- 11. autores.revistarevinter.com.br [autores.revistarevinter.com.br]

Potential Therapeutic Targets of 5-Amino-3-(3,4-dichlorophenyl)pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on the potential therapeutic applications of a specific derivative, 5-Amino-3-(3,4-dichlorophenyl)pyrazole. While direct extensive research on this exact molecule is limited in publicly available literature, this document synthesizes data from structurally related analogs, particularly those bearing a dichlorophenyl moiety, to elucidate its probable mechanisms of action, identify high-potential therapeutic targets, and provide detailed experimental frameworks for future investigation. The evidence strongly suggests that 5-Amino-3-(3,4-dichlorophenyl)pyrazole warrants investigation as a kinase inhibitor, with potential applications in oncology and inflammatory diseases.

Introduction

5-Aminopyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in drug discovery due to their versatile biological activities, which include anti-inflammatory, anticancer, antimicrobial, and analgesic properties. The substitution pattern on the pyrazole ring plays a crucial role in determining the specific biological targets and the potency of these compounds. The presence of a 3,4-dichlorophenyl group is often associated with enhanced biological activity, making 5-Amino-3-(3,4-dichlorophenyl)pyrazole a compound of considerable interest for therapeutic development. This guide will explore its potential therapeutic targets by examining data from closely related analogs.

Potential Therapeutic Targets

Based on the analysis of structurally similar compounds, the primary potential therapeutic targets for 5-Amino-3-(3,4-dichlorophenyl)pyrazole are protein kinases. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and chronic inflammatory conditions.

c-Jun N-terminal Kinase 3 (JNK3)

A close structural analog, (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile, has been identified as a selective inhibitor of JNK3 with an IC50 value of 227 nM.[1] JNK3 is predominantly expressed in the brain and is implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] Inhibition of JNK3 is a promising therapeutic strategy for these conditions.

Other Potential Kinase Targets

Derivatives of 5-aminopyrazole have shown inhibitory activity against a range of other kinases, suggesting that 5-Amino-3-(3,4-dichlorophenyl)pyrazole may also modulate these targets. These include:

-

p38 Mitogen-Activated Protein Kinase (p38 MAPK): A key enzyme in the inflammatory response.[2]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[2]

-

Bruton's Tyrosine Kinase (BTK): A crucial component of B-cell receptor signaling, making it a target for B-cell malignancies and autoimmune diseases.[2]

-

Epidermal Growth Factor Receptor (EGFR): Often overexpressed in solid tumors, its inhibition is a validated anti-cancer strategy.[2]

-

Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data from Structurally Related Compounds

The following table summarizes the inhibitory activities of various 5-aminopyrazole derivatives against different kinase targets. This data provides a strong rationale for investigating 5-Amino-3-(3,4-dichlorophenyl)pyrazole against these and other related kinases.

| Compound Class | Specific Compound Example | Target Kinase | IC50 (nM) | Reference |

| 3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile | JNK3 | 227 | [1] |

| 5-Amino-1H-pyrazole-4-carboxamide | Representative compound 10h | FGFR1 | 46 | [3] |

| 5-Amino-1H-pyrazole-4-carboxamide | Representative compound 10h | FGFR2 | 41 | [3] |

| 5-Amino-1H-pyrazole-4-carboxamide | Representative compound 10h | FGFR3 | 99 | [3] |

| 5-Amino-1H-pyrazole-4-carboxamide | Representative compound 10h | FGFR2 V564F mutant | 62 | [3] |

| Pyrazolo[3,4-d]pyrimidine | Compound 17m | PKD | 17-35 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the therapeutic potential of 5-Amino-3-(3,4-dichlorophenyl)pyrazole.

Kinase Inhibition Assay (General Protocol)